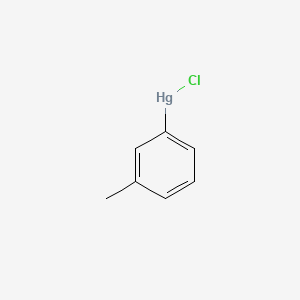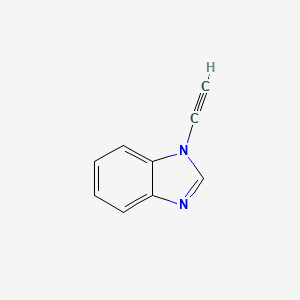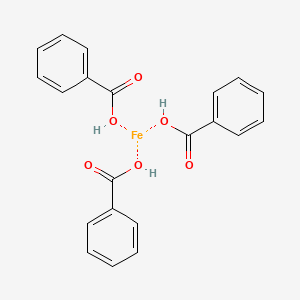
Eisenbenzoat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Eisenbenzoat can be synthesized through the reaction of iron(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows:
FeCl3+3C7H5NaO2→Fe(C7H5O2)3+3NaCl
The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include additional steps such as recrystallization to further purify the compound.
化学反应分析
Types of Reactions
Eisenbenzoat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron(III) oxide and benzoic acid.
Reduction: Under certain conditions, this compound can be reduced to iron(II) benzoate.
Substitution: The benzoate ligands in this compound can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various salts like sodium chloride (NaCl) or sodium nitrate (NaNO3).
Major Products Formed
Oxidation: Iron(III) oxide (Fe2O3) and benzoic acid (C7H6O2).
Reduction: Iron(II) benzoate (Fe(C7H5O2)2).
Substitution: Compounds such as iron(III) chloride (FeCl3) or iron(III) nitrate (Fe(NO3)3).
科学研究应用
Eisenbenzoat has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron-containing compounds.
Biology: this compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an iron supplement or in drug delivery systems.
Industry: this compound is used in the production of pigments, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of Eisenbenzoat involves its interaction with molecular targets such as enzymes and receptors. In biological systems, this compound can release iron ions, which are essential for various cellular processes. The iron ions can participate in redox reactions, catalyze enzymatic reactions, and facilitate electron transport. The benzoate ions may also play a role in modulating the activity of certain enzymes and receptors.
相似化合物的比较
Eisenbenzoat can be compared with other iron-containing compounds such as:
Iron(III) chloride (FeCl3): Unlike this compound, iron(III) chloride is highly soluble in water and is commonly used as a coagulant in water treatment.
Iron(III) nitrate (Fe(NO3)3): This compound is also soluble in water and is used in the synthesis of other iron compounds and in analytical chemistry.
Iron(III) acetate (Fe(C2H3O2)3): Similar to this compound, iron(III) acetate is used as a catalyst in organic reactions and as a precursor for other iron compounds.
This compound is unique due to its specific coordination with benzoate ions, which imparts distinct chemical and physical properties compared to other iron(III) compounds.
属性
分子式 |
C21H18FeO6 |
|---|---|
分子量 |
422.2 g/mol |
IUPAC 名称 |
benzoic acid;iron |
InChI |
InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9); |
InChI 键 |
CCJKCUMNOMSPPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


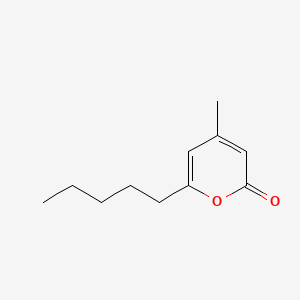


![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
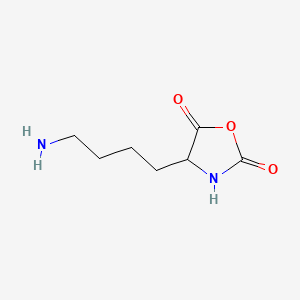
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
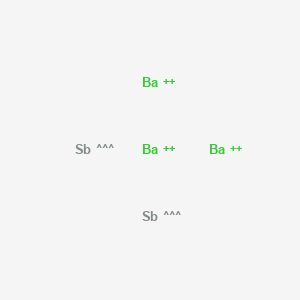
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
